![molecular formula C18H14IN3O3 B6117524 4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE](/img/structure/B6117524.png)
4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Description
4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound characterized by the presence of an iodoaniline group, a phenyl group, and a pyrazole carboxylate moiety
Properties
IUPAC Name |
[4-[(4-iodophenyl)carbamoyl]phenyl] 1-methylpyrazole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14IN3O3/c1-22-11-10-16(21-22)18(24)25-15-8-2-12(3-9-15)17(23)20-14-6-4-13(19)5-7-14/h2-11H,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYPWHGPRPFUAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14IN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE typically involves multiple steps:
Formation of the Iodoaniline Intermediate: This step involves the iodination of aniline to produce 4-iodoaniline.
Coupling Reaction: The 4-iodoaniline is then coupled with a phenyl isocyanate to form the corresponding urea derivative.
Cyclization: The urea derivative undergoes cyclization with 1-methyl-1H-pyrazole-3-carboxylic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the iodoaniline moiety.
Reduction: Reduction reactions can target the carbonyl group or the iodoaniline group.
Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced products may include amines or alcohols.
Substitution: Substituted products depend on the nucleophile used, resulting in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its structure allows for the modification and optimization of pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The iodoaniline group can bind to enzymes or receptors, altering their activity. The phenyl and pyrazole moieties contribute to the compound’s overall binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-BROMOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 4-[(4-CHLOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
- 4-[(4-FLUOROANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE
Uniqueness
The uniqueness of 4-[(4-IODOANILINO)CARBONYL]PHENYL 1-METHYL-1H-PYRAZOLE-3-CARBOXYLATE lies in the presence of the iodo group, which imparts distinct reactivity and binding properties compared to its bromo, chloro, and fluoro analogs. The iodo group enhances the compound’s ability to participate in halogen bonding and increases its overall molecular weight, which can influence its pharmacokinetic properties.
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